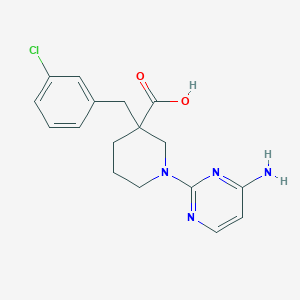
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid works by inhibiting HDAC6, an enzyme that plays a role in the regulation of protein degradation and trafficking. By inhibiting HDAC6, this compound increases the acetylation of proteins involved in these processes, leading to altered cellular function. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit the growth and survival of cancer cells. In neurodegenerative diseases, this compound has been shown to improve protein clearance and reduce toxic protein accumulation. In inflammatory disorders, this compound has been shown to reduce inflammation and improve joint function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell growth and survival, and sensitize cells to chemotherapy drugs. In neurodegenerative diseases, it has been found to improve motor function, reduce toxic protein accumulation, and enhance protein clearance. In inflammatory disorders, it has been shown to reduce inflammation and improve joint function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid in lab experiments include its specificity for HDAC6, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid. One area of research is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another area of research is to develop more potent and selective HDAC6 inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid involves the reaction of 4-amino-2-chloropyrimidine with 3-chlorobenzylpiperidine-3-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in its pure form. The synthesis method has been published in a peer-reviewed journal and is considered a reliable source.
Applications De Recherche Scientifique
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid has been found to have potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of multiple myeloma cells and sensitize them to bortezomib, a commonly used chemotherapy drug. In neurodegenerative disease research, it has been found to improve motor function and reduce the accumulation of toxic proteins in animal models of Huntington's disease and Parkinson's disease. In inflammatory disorder research, it has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(4-aminopyrimidin-2-yl)-3-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-4-1-3-12(9-13)10-17(15(23)24)6-2-8-22(11-17)16-20-7-5-14(19)21-16/h1,3-5,7,9H,2,6,8,10-11H2,(H,23,24)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPFKQETGKZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)N)(CC3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5357808.png)

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide](/img/structure/B5357839.png)




![1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5357891.png)
![4-[6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5357898.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5357904.png)